![molecular formula C11H6F2N4O2 B2983710 3-(3,4-Difluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775562-74-7](/img/structure/B2983710.png)
3-(3,4-Difluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole
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Overview
Description
The compound you mentioned seems to contain a 3,4-Difluorophenyl group and a 1,2,4-oxadiazole group. 3,4-Difluorophenyl is an organic building block containing a phenyl group (a ring of 6 carbon atoms) with two fluorine atoms attached . 1,2,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex due to the presence of multiple functional groups. The 3,4-Difluorophenyl group would contribute to the aromaticity of the compound, while the 1,2,4-oxadiazole group would introduce heteroatoms (oxygen and nitrogen) into the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the 3,4-Difluorophenyl group in the compound you mentioned is likely to contribute to its polarity, while the 1,2,4-oxadiazole group could affect its reactivity .Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action for this compound .
Safety and Hazards
Future Directions
The future directions for research on a compound like this could include exploring its potential uses in various fields, such as medicine or materials science. For example, compounds containing 3,4-Difluorophenyl groups and 1,2,4-oxadiazole groups could be investigated for their potential antiviral properties .
properties
IUPAC Name |
3-(3,4-difluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N4O2/c1-5-14-10(18-16-5)11-15-9(17-19-11)6-2-3-7(12)8(13)4-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCBTIWFHJVFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC(=NO2)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole |
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